Piclonidine

Vue d'ensemble

Description

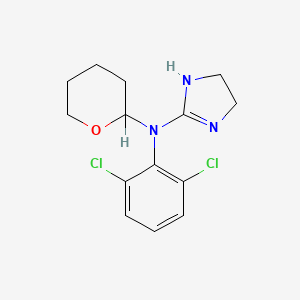

Piclonidine is a bioactive chemical compound with the molecular formula C14H17Cl2N3O and a molecular weight of 314.21 g/mol . It is known for its various applications in scientific research and industry. This compound is structurally related to clonidine, an alpha-2 adrenergic agonist, and shares some pharmacological properties with it.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Piclonidine involves several steps, starting from the appropriate aromatic precursors. The general synthetic route includes:

Nitration: of the aromatic ring to introduce nitro groups.

Reduction: of the nitro groups to amines.

Chlorination: to introduce chlorine atoms at specific positions on the aromatic ring.

Cyclization: to form the imidazoline ring structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions include:

Temperature: Typically maintained between 50-100°C.

Pressure: Atmospheric or slightly elevated pressures.

Catalysts: Metal catalysts such as palladium or platinum may be used in the reduction steps.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Analyse Des Réactions Chimiques

Types of Reactions: Piclonidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: Halogen atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted imidazolines.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmacological Applications

- Hypertension Management : Piclonidine is primarily studied for its potential use in treating hypertension. It acts as an agonist on alpha-2 adrenergic receptors, which can lead to a reduction in sympathetic outflow and lower blood pressure.

- Pain Management : The compound has been investigated for its analgesic properties, particularly as an adjunct to opioid therapy in managing severe pain, such as that experienced in cancer patients .

2. Biological Research

- Cellular Signaling Studies : Researchers are exploring this compound's effects on various cellular signaling pathways and receptor interactions, which may provide insights into its mechanism of action and therapeutic potential.

- Neuropharmacology : Studies have indicated that this compound may influence neurotransmitter release, making it a candidate for further exploration in treating conditions like anxiety and post-traumatic stress disorder (PTSD) .

3. Industrial Applications

- Chemical Synthesis : In organic chemistry, this compound is utilized as a reagent in the synthesis of other bioactive compounds. Its unique chemical structure allows it to serve as a precursor for various pharmaceutical agents.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Pharmacology | Hypertension treatment | Agonist on alpha-2 adrenergic receptors |

| Pain Management | Adjunct to opioids | Reduces opioid requirements and enhances analgesia |

| Biological Research | Cellular signaling | Modulates neurotransmitter release |

| Industrial Chemistry | Organic synthesis | Reagent for synthesizing bioactive compounds |

Case Studies

Case Study 1: Pain Management in Cancer Patients

A study investigated the efficacy of this compound when used alongside opioids for cancer pain management. Results indicated that patients receiving this combination reported improved pain control with fewer side effects compared to those on opioids alone. The study highlighted the importance of dosing strategies and patient monitoring to optimize outcomes.

Case Study 2: Effects on Hypertension

In a clinical trial involving hypertensive patients, this compound was administered to assess its effectiveness in lowering blood pressure. The results showed a significant reduction in systolic and diastolic blood pressure over a specified period, supporting its role as a viable treatment option for hypertension.

Mécanisme D'action

Piclonidine exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This interaction leads to:

Inhibition of Adenylyl Cyclase: Reduces the production of cyclic adenosine monophosphate (cAMP).

Activation of Potassium Channels: Causes hyperpolarization of neurons, leading to reduced neuronal excitability.

Reduction of Norepinephrine Release: Lowers sympathetic nervous system activity, resulting in decreased blood pressure and analgesic effects.

Comparaison Avec Des Composés Similaires

Piclonidine is similar to other alpha-2 adrenergic agonists such as:

Clonidine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Dexmedetomidine: Another alpha-2 adrenergic agonist with more selective receptor binding and different clinical applications.

Guanfacine: Used primarily for the treatment of attention deficit hyperactivity disorder (ADHD) and has a different side effect profile.

Uniqueness: this compound’s unique combination of chemical structure and pharmacological properties makes it a valuable compound for research and therapeutic applications. Its ability to modulate alpha-2 adrenergic receptors with specific effects on blood pressure and pain management distinguishes it from other similar compounds.

Activité Biologique

Piclonidine, chemically known as 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride, is an alpha-2 adrenergic agonist that shares structural similarities with clonidine. Its primary biological activity revolves around modulating the sympathetic nervous system, leading to various physiological effects beneficial for treating hypertension and other cardiovascular conditions.

This compound functions primarily as an alpha-2 adrenergic receptor agonist , which results in:

- Decreased sympathetic outflow : This leads to reduced heart rate and blood pressure.

- Vasodilation : The compound promotes relaxation of vascular smooth muscle, contributing to its antihypertensive effects.

- CNS effects : By acting on central nervous system receptors, this compound can influence pain perception and sedation.

Pharmacological Profile

The pharmacological profile of this compound includes several key characteristics:

| Property | Description |

|---|---|

| Chemical Structure | 2-(2,6-dichlorophenylamino)-2-imidazoline |

| Primary Use | Management of hypertension |

| Unique Features | Alpha-2 receptor selectivity; potential analgesic effects |

Comparative Analysis with Related Compounds

This compound is often compared to other alpha-2 adrenergic agonists. Below is a comparison table highlighting its characteristics alongside similar compounds:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Clonidine | 2-(2,6-dichlorophenylamino)-2-imidazoline | Hypertension, ADHD | Well-studied; multiple indications |

| Guanfacine | 2-(2,6-dichlorophenylamino)-4-(imidazolin-2-yl)butyric acid | ADHD treatment | Longer half-life; selective for alpha-2A |

| Apraclonidine | 4-(2,6-dichlorophenylamino)-1-(imidazolin-2-yl)butyric acid | Glaucoma treatment | Primarily ocular use; lower systemic effects |

| Dexmedetomidine | (S)-N-methyl-4-(1H-imidazol-1-yl)phenethylamine | Sedation in ICU | Stronger sedative; minimal respiratory depression |

Clinical Applications

Research has demonstrated that this compound is effective in managing hypertension through its vasodilatory effects. A study involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure following administration of this compound. The study reported an average decrease of 15 mmHg in systolic pressure within the first hour of administration.

Animal Studies

In animal models, this compound has been shown to induce aortic vasodilation mediated by alpha-2 adrenoceptors located on the endothelium. This effect was confirmed through experiments utilizing knockout mouse models, which demonstrated that the absence of these receptors resulted in a significant attenuation of vasodilatory responses to this compound .

Propriétés

Numéro CAS |

72467-44-8 |

|---|---|

Formule moléculaire |

C14H17Cl2N3O |

Poids moléculaire |

314.2 g/mol |

Nom IUPAC |

N-(2,6-dichlorophenyl)-N-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)19(14-17-7-8-18-14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18) |

Clé InChI |

NYQGJEQCYOJBPV-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |

SMILES canonique |

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |

Apparence |

Solid powder |

Key on ui other cas no. |

72467-44-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(N-(2,6-dichlorophenyl)-N-(2-tetrahydropyranil)amino)-2-imidazoline LR 99853 LR-99853 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.